molecular formula C14H4N2O2S2 B166097 Dithianon CAS No. 3347-22-6

Dithianon

Cat. No.: B166097
CAS No.: 3347-22-6
M. Wt: 296.3 g/mol
InChI Key: PYZSVQVRHDXQSL-UHFFFAOYSA-N
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Description

Dithianon, chemically known as 5,10-dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiine-2,3-dicarbonitrile, is a widely used fungicide. It is primarily employed to control a variety of foliar diseases on crops such as grapes, apples, and pears. This compound functions as a multi-site contact fungicide, inhibiting spore germination and providing protective and curative action against fungal pathogens .

Mechanism of Action

Target of Action

Dithianon is a widely used fungicide . Its primary targets are various types of fungi, particularly those causing scab and downy mildew . It acts as a multi-site contact fungicide that inhibits spore germination .

Mode of Action

This compound’s mode of action involves a complex interaction with its fungal targets. It works by inhibiting the germination of spores, which are the reproductive units of fungi . This prevents the fungi from spreading and causing further damage to the plants.

Biochemical Pathways

This compound is extensively metabolized in several key transformation steps: oxidation of the sulfur atoms, cleavage of the dithiine ring, reduction of the 1,4-naphthoquinone moiety, and further glucuronidation, as well as substitution of the carbonitrile moieties by amino and carboxy groups . These biochemical pathways are similar in both male and female rats .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. When administered orally at doses of 10 and 50 mg/kg body weight, about 40-50% of this compound was absorbed in rats . The majority of the administered dose was recovered in feces (64.0–72.2%) and urine (26.7–31.4%) . The elimination half-life was between 46 and 57 hours . There was no bioaccumulation of this compound in tissues .

Result of Action

The result of this compound’s action is the effective control of fungal diseases in a variety of crops. By inhibiting spore germination, this compound prevents the spread of fungi, thereby protecting the plants from disease . It should be noted that this compound has a moderate oral mammalian toxicity and is an irritant .

Action Environment

This compound has a low aqueous solubility and a low volatility . . Its efficacy and stability can be influenced by environmental factors such as temperature, humidity, and pH.

Biochemical Analysis

Biochemical Properties

Dithianon plays a significant role in biochemical reactions, primarily by inhibiting the activity of key enzymes involved in fungal respiration. It interacts with enzymes such as succinate dehydrogenase and cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species . These interactions result in the inhibition of fungal growth and the prevention of disease spread.

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts mitochondrial function, leading to impaired energy production and cell death . In plant cells, this compound can induce stress responses, including the activation of defense-related genes and the production of reactive oxygen species . These effects help to enhance the plant’s resistance to fungal infections.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of enzymes in the electron transport chain. By inhibiting succinate dehydrogenase and cytochrome bc1 complex, this compound disrupts the normal flow of electrons, leading to the accumulation of reactive oxygen species . This oxidative stress damages cellular components, ultimately resulting in fungal cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under acidic conditions but decomposes in alkaline media and upon prolonged heating . Over time, this compound can degrade into various byproducts, including phthalic acid, phthaldialdehyde, and 1,2-benzenedimethanol . These degradation products may have different biological activities and contribute to the long-term effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on animal health, while higher doses can lead to toxic effects . Studies have shown that this compound can cause adverse effects such as liver and kidney damage, as well as alterations in blood parameters . It is crucial to determine the appropriate dosage to minimize toxicity while maintaining its efficacy as a fungicide.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in its degradation. In plants and animals, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion from the body. The metabolic pathways of this compound are essential for understanding its persistence and potential environmental impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in specific tissues, such as leaves and fruits, where it exerts its fungicidal activity . Understanding the transport and distribution of this compound is crucial for optimizing its application and minimizing its environmental impact.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. In fungal cells, this compound primarily targets the mitochondria, where it inhibits key enzymes in the electron transport chain . In plant cells, this compound can localize to various organelles, including chloroplasts and peroxisomes, where it induces stress responses and enhances defense mechanisms . The subcellular localization of this compound is essential for understanding its mode of action and optimizing its use as a fungicide.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithianon is synthesized through a multi-step process involving the reaction of naphthoquinone derivatives with sulfur-containing reagents. The key steps include:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Dithianon undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dithianon has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Dithianon: this compound is unique due to its specific chemical structure, which allows it to form stable complexes with thiol groups in fungal enzymes. This multi-site action reduces the likelihood of resistance development compared to single-site fungicides .

Properties

IUPAC Name

5,10-dioxobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile
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InChI

InChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PYZSVQVRHDXQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C(S3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H4N2O2S2
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DSSTOX Substance ID

DTXSID8040270
Record name Dithianon
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Molecular Weight

296.3 g/mol
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Physical Description

Brown odorless solid; [Merck Index], Solid
Record name Dithianon
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Flash Point

Ignition temperature >300 °C
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Solubility

Sol in dioxane, chlorobenzene, Soluble in acetone, Solubility = 12 g/L in chloroform, 10 g/L in acetone, and 8 g/L in benzene at 20 °C; Sparingly soluble in methanol and dichloromethane, In water, 0.14 mg/L at 20 °C, 0.14 mg/L @ 20 °C (exp)
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Density

1.58 g/cu cm at 20 °C
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Vapor Pressure

2.03X10-11 mm Hg at 25 °C
Record name DITHIANON
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Color/Form

Dark brown crystals, with a coppery luster, BROWN CRYSTALS

CAS No.

3347-22-6
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Melting Point

220 °C, 225 °C
Record name DITHIANON
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Record name Dithianon
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Synthesis routes and methods I

Procedure details

60% benziothiazolinone, 2% dithianon, 4% sodium alkyl naphthalene sulfonate, 3% sodium dodecyl sulfonate, 3% ammonium sulfate, complemented to 100% with light calcium carbonate.
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[Compound]
Name
sodium alkyl naphthalene sulfonate
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Name
sodium dodecyl sulfonate
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Synthesis routes and methods II

Procedure details

2% benziothiazolinone, 63% dithianon, 5% sodium lignosulfonate, 7% sodium methyl naphthalene sulfonate-formaldehyde condensate, 3% sodium dodecyl sulfate, complemented to 100% with diatomite.
Quantity
0 (± 1) mol
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[Compound]
Name
sodium lignosulfonate
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Name
sodium methyl naphthalene sulfonate formaldehyde
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Dithianon is classified as a multi-site fungicide, meaning it disrupts fungal growth through several mechanisms rather than targeting a single specific pathway. [, ] While its exact mode of action remains unclear, research suggests it primarily inhibits spore germination and mycelial growth in fungi. [, ] One proposed mechanism involves disrupting cellular respiration by inhibiting mitochondrial electron transport. [] Another hypothesis suggests it disrupts the function of thiol groups crucial for various metabolic processes in fungi. []

ANone: Studies using zebrafish embryos have shown that this compound exposure at certain concentrations can induce oxidative stress, leading to cellular and mitochondrial dysfunction. [] Additionally, it can negatively impact the development of specific neuronal populations, particularly glutamatergic and dopaminergic neurons, by downregulating their marker genes. [] Interestingly, GABAergic neurons appear less affected by this compound's neurotoxic effects. []

ANone: The molecular formula of this compound is C14H4N2O2S2, and its molecular weight is 296.32 g/mol.

ANone: Yes, various analytical techniques are employed to identify and quantify this compound residues in environmental and food samples. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at a wavelength of 254 nm is commonly used for this purpose. [, , ]

ANone: Various approaches are used to improve the formulation of this compound:

  • Use of Polyhydric Alcohols: Adding polyhydric alcohols like ethylene glycol, propylene glycol, and glycerol to this compound formulations has been shown to improve storage stability by preventing coagulation and caking. []
  • Selection of Appropriate Spreader-Stickers: While some commercial spreader-stickers can negatively affect the rainfastness of this compound, others, like those based on soybean oil with leaf-penetrable nonionic surfactants, have demonstrated improved rainfastness on plant surfaces. []

ANone: Regulatory decisions on pesticide approvals are often complex and based on various factors, including the evaluation of potential risks to human health and the environment. In the case of this compound, the Swedish Chemicals Agency (KemI), acting as the zonal Rapporteur Member State (zRMS) of the Northern Zone, decided against approving a product containing this compound and Pyrimethanil due to concerns about potential adverse effects on birds, aquatic organisms, non-target arthropods, and earthworms. [] The Norwegian Food Safety Authority also consulted the VKM Panel on Plant Protection Products to review the data and risk assessment report prepared by KemI. []

ANone: Researchers commonly use in vitro assays to evaluate the fungicidal activity of this compound. These methods often involve measuring the inhibition of mycelial growth of target fungi on artificial media amended with different concentrations of this compound. [, ] Additionally, studies might assess the compound's ability to inhibit spore germination, providing insights into its effectiveness at preventing fungal infections. [, ]

ANone: this compound has been found effective in controlling various fungal diseases in field trials, including:

  • Apple Scab (Venturia inaequalis): Studies have demonstrated the efficacy of this compound in reducing apple scab incidence when applied as part of a spray program in apple orchards. [, , ]
  • Citrus Melanose (Diaporthe citri): this compound has shown consistent efficacy in controlling citrus melanose when applied as a post-bloom spray. [] Its ability to provide long-term protection on fruit rinds makes it valuable in managing this disease. []
  • Phytophthora Root Rot (Phytophthora capsici) on Tomatoes: Research has demonstrated the effectiveness of this compound in controlling Phytophthora root rot on hydroponically grown tomatoes. When applied as a drench treatment to the root zone, this compound effectively inhibited the growth of the pathogen and reduced disease incidence. [, ]
  • Chinese Matrimony Anthracnose (Colletotrichum spp.): Field trials have shown that this compound effectively controls anthracnose on Chinese matrimony fruits, highlighting its potential use in protecting this crop from fungal diseases. []

ANone: While this compound has been considered a low-risk fungicide regarding resistance development due to its multi-site mode of action, some studies suggest the possibility of reduced sensitivity in certain fungal populations. For instance, research on Venturia inaequalis populations in Italian apple orchards has reported reduced sensitivity to this compound, potentially linked to increased fungicide application due to resistance issues with other fungicide classes. [] This highlights the importance of monitoring for potential shifts in fungicide sensitivity and implementing resistance management strategies.

ANone: Research on the safety profile of this compound has raised concerns regarding potential adverse effects on various non-target organisms:

  • Birds: Studies have shown that exposure to this compound can have sub-lethal and reproductive effects on birds. [] Further research and field studies are needed to refine the risk assessment for birds exposed to this compound. []
  • Aquatic Organisms: this compound's toxicity to aquatic organisms, particularly fish, has been a point of contention. [] While some studies suggest a lower toxicity based on tests conducted at higher pH levels, concerns remain regarding its potential impact on Norwegian surface waters, which tend to be more acidic. []
  • Non-target Arthropods: The risk assessment for non-target arthropods needs further investigation, considering the available data on the active substances. []
  • Earthworms: Studies have observed negative effects of this compound on earthworm reproduction, highlighting the need to consider these findings in the overall risk assessment. []

ANone: Several analytical methods are utilized to determine this compound residues:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection at 254 nm, is a widely used technique for analyzing this compound residues in various matrices, including fruits, soil, and water samples. [, , ] This method offers sensitivity and selectivity in quantifying this compound levels.
  • Polarography and Voltammetry: Electrochemical methods like polarography and voltammetry have been explored for this compound determination in environmental samples. [] These techniques offer alternative approaches for quantifying this compound levels.

ANone: this compound's environmental fate is influenced by several factors:

  • Hydrolysis: The rate of this compound hydrolysis is pH-dependent, occurring more rapidly in alkaline conditions. []
  • Photolysis: this compound degrades under sunlight exposure, with a relatively short half-life in the aqueous phase. []
  • Volatility: this compound is considered to have low volatility in the air, water, and soil. []
  • Impact on Aquatic Organisms: this compound's toxicity to aquatic organisms, particularly fish, has raised concerns, especially considering its potential presence in surface waters. []
  • Non-target Organism Effects: Studies have shown potential adverse effects of this compound on birds, non-target arthropods, and earthworms, highlighting the need for careful risk assessment and mitigation strategies. []

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